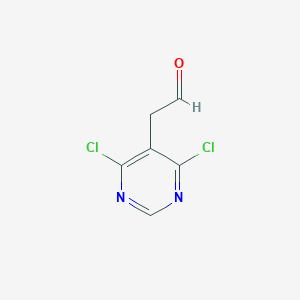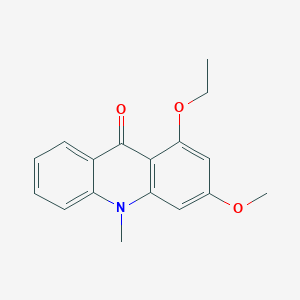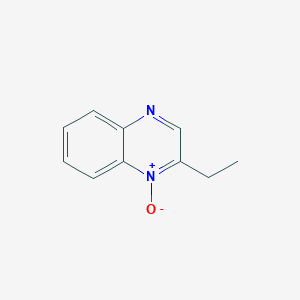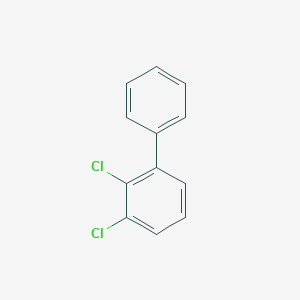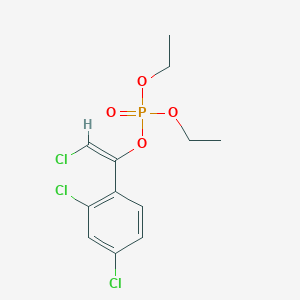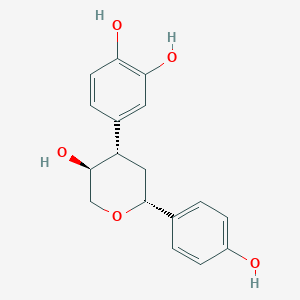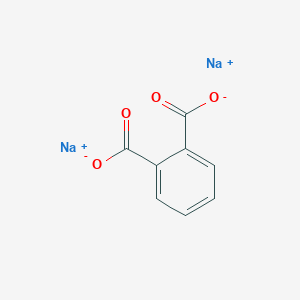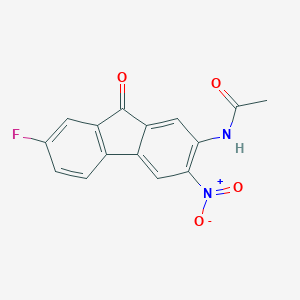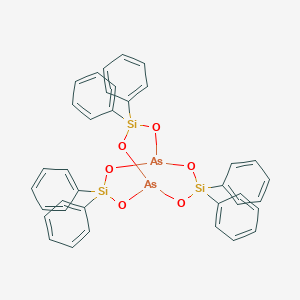
Arsenosiloxane I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsenosiloxane I is a useful research compound. Its molecular formula is C36H30As2O6Si3 and its molecular weight is 792.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gas Sensors and Chemosensitive Coatings
Polysiloxanes containing phenolic and fluorophenolic functional groups have been evaluated for their use in gas sensors. These materials, designed for chemosensitive coatings in acoustoelectronic sensors, exhibit solvation properties identified by inverse gas chromatographic research. The presence of fluorine atoms enhances the acidity and selectivity towards hydrogen bond bases, making these materials particularly interesting for gas sensing applications due to their high affinity and stability even at elevated temperatures (Grabka, Jasek, & Witkiewicz, 2021).
Agricultural Pesticide Application
Research within the USDA-ARS focuses on improving agricultural pesticide application technologies, crucial for crop protection and environmental safety. Innovations in application systems, drift management, efficacy enhancement, and remote sensing have been actively pursued. These advancements include sensor-controlled hooded sprayers, new approaches to chemical injection, and aerial electrostatic sprayers, among others, aiming to optimize the delivery of chemicals while minimizing environmental impact (Smith & Thomson, 2003).
Epoxy-Siloxane Polymers for Electronic Encapsulation
The development of stable dispersed polysiloxane particles within phenol aralkyl novolac epoxy resin for electronic encapsulation applications has been a significant advancement. These materials effectively withstand thermal stress, improving the mechanical and dynamic viscoelastic properties of epoxy networks. The creation of a “sea-island” structure, with silicone rubber dispersed within an epoxy resin, results in reduced stress and improved thermal shock resistance for encapsulated electronic devices (Ho & Wang, 2001).
Polysiloxanes in Optoelectronic Applications
Polysiloxanes have been extensively researched for their potential in optimizing the physical and electronic properties of organic polymer semiconductors. Their advantages include good solubility, film-forming ability, substrate adhesion, and resistance to degradation. These materials are being explored for use in organic light-emitting diodes (OLEDs), solar cells, electrical memories, and liquid crystalline materials, offering a promising avenue for advancements in organoelectronic applications (Ren & Yan, 2016).
Analytical Chemistry Applications
Polydimethylsiloxane (PDMS), a class of silicones, has found extensive use in analytical chemistry due to its favorable physicochemical properties. PDMS's role as a stationary phase in gas chromatographic separations and in sample preparation techniques such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) highlight its importance. Moreover, PDMS is instrumental in manufacturing lab-on-a-chip devices, revolutionizing bio-analysis and demonstrating the material's versatility in analytical applications (Seethapathy & Górecki, 2012).
Eigenschaften
IUPAC Name |
3,3,7,7,10,10-hexakis-phenyl-2,4,6,8,9,11-hexaoxa-1,5-diarsa-3,7,10-trisilabicyclo[3.3.3]undecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30As2O6Si3/c1-7-19-31(20-8-1)45(32-21-9-2-10-22-32)39-37-41-46(33-23-11-3-12-24-33,34-25-13-4-14-26-34)42-38(40-45)44-47(43-37,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISNDSYSGXYCRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2(O[As]3O[Si](O[As](O2)O[Si](O3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30As2O6Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901100472 |
Source


|
| Record name | Arsenosiloxane I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901100472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
792.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18891-54-8 |
Source


|
| Record name | Arsenosiloxane I | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901100472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Imidazo[1,2-b]pyridazine hydrochloride](/img/structure/B103525.png)
